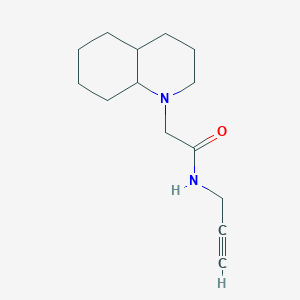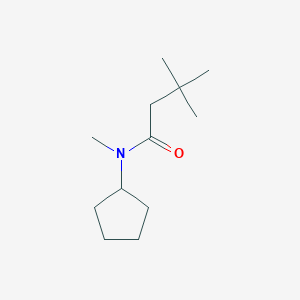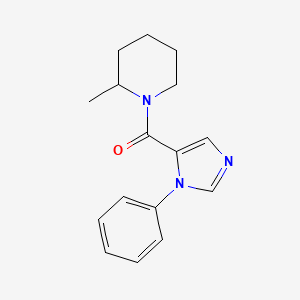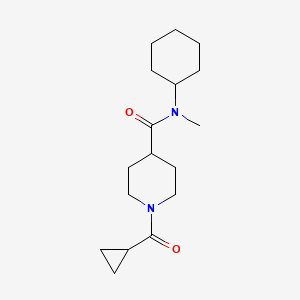
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the family of synthetic opioids. It is commonly known as Carfentanil and is used as a sedative and anesthetic in veterinary medicine. Carfentanil is a potent opioid that is about 100 times more potent than fentanyl, which is itself 50 times more potent than heroin. Due to its high potency, Carfentanil is considered to be extremely dangerous and is classified as a Schedule II controlled substance in the United States.
Mécanisme D'action
Carfentanil acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. By binding to this receptor, Carfentanil produces a range of effects, including pain relief, sedation, and euphoria. However, due to its high potency, Carfentanil can also produce respiratory depression and other dangerous side effects.
Biochemical and Physiological Effects:
Carfentanil produces a range of biochemical and physiological effects in the body. These effects include the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. Carfentanil also increases the activity of the parasympathetic nervous system, which is responsible for regulating bodily functions such as heart rate and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
Carfentanil has several advantages as a tool for laboratory experiments. Its high potency and selectivity for opioid receptors make it a valuable tool for studying the mechanisms of opioid action in the body. However, due to its potential for producing dangerous side effects, Carfentanil must be used with caution in laboratory settings.
Orientations Futures
There are several potential future directions for research on Carfentanil. One area of interest is the development of new opioid medications that can produce pain relief without the dangerous side effects of traditional opioids. Another area of interest is the development of new tools for studying the mechanisms of opioid action in the body, including the use of Carfentanil as a research tool. Finally, there is a need for further research on the long-term effects of Carfentanil use in veterinary medicine, as well as the potential risks associated with its use in laboratory settings.
Méthodes De Synthèse
Carfentanil is synthesized from the precursor compound N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide. The synthesis involves a series of chemical reactions, including the reduction of the precursor compound with sodium borohydride, followed by acylation with 2,2-dimethylpropanoyl chloride, and finally, the addition of cyclopentylmagnesium bromide.
Applications De Recherche Scientifique
Carfentanil has been extensively studied for its use in veterinary medicine as a sedative and anesthetic. It is commonly used to immobilize large animals such as elephants and rhinoceroses for medical procedures. In recent years, Carfentanil has also gained attention as a potential tool for research in neuroscience and pharmacology due to its high potency and selectivity for opioid receptors.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)16(21)19-11-9-13(10-12-19)15(20)18(4)14-7-5-6-8-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXOFWJYPDIAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)

![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)





![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)